

# Exploratory Studies on RV01 in Disease Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**RV01**, also known as Betabart, is an investigational radiopharmaceutical therapeutic agent being developed by Radiopharm Theranostics in a joint venture with The University of Texas MD Anderson Cancer Center.[1][2][3] It is a first-in-class monoclonal antibody (mAb) labeled with Lutetium-177 (Lu177) that specifically targets the 4lg isoform of B7-H3 (CD276), an immune checkpoint molecule that is highly expressed across a variety of solid tumors and is often associated with a poor prognosis.[4][5][6] This document provides a technical guide to the core exploratory preclinical studies of **RV01** in various disease models, based on publicly available information.

#### **Core Attributes of RV01**

**RV01** is a humanized IgG1 monoclonal antibody designed for high affinity and selectivity for the 4lg isoform of B7-H3, which allows it to distinguish this cancer-specific isoform from the soluble 2lg isoform found in the bloodstream.[1][7][8] This specificity is intended to enhance the binding of the radiopharmaceutical to tumor targets and minimize the formation of immune complexes in circulation.[1][7][8]

A key design feature of **RV01** is the modification of its Fc region, which results in a significantly shorter half-life of one to two days compared to the typical half-life of over a week for conventional monoclonal antibodies.[4][6] This modification, combined with its primary



clearance through the liver—an organ known for its radio-resistance—is anticipated to reduce off-target exposure to the Lu177 isotope and mitigate potential toxicities, particularly renal toxicity, which can be a concern with other radiotherapeutics.[1][8]

## **Preclinical Studies Summary**

Preclinical evaluation of **RV01** has been conducted in various animal models of solid tumors. While detailed quantitative data from these studies are not yet publicly available in peer-reviewed publications, press releases and company communications have reported several key findings.

### **Efficacy in Solid Tumor Models**

Multiple preclinical studies have reportedly demonstrated significant anti-tumor activity of **RV01**. [1][9] These studies have shown that treatment with **RV01** can lead to tumor shrinkage and prolonged survival in animal models.[1][9] Notably, complete regression of established solid tumors has been observed in mouse models following **RV01** administration.[4][6] In addition to its direct cytotoxic effects, there is also promising evidence of immune system stimulation and the induction of immune memory, suggesting a potential for long-term anti-tumor response.[4] [6]

#### **Biodistribution and Pharmacokinetics**

Preclinical data have indicated a favorable biodistribution profile for **RV01**, with high and sustained uptake in tumors.[4] As previously mentioned, a key characteristic of **RV01** is its shorter half-life of approximately one to two days, which is a result of modifications to the Fc region of the antibody.[4][6] The primary route of clearance for **RV01** is hepatic, which is advantageous as the liver is more resistant to radiation compared to the kidneys.[1][8] This pharmacokinetic profile is designed to maximize the therapeutic window, allowing for effective radiation delivery to the tumor while minimizing systemic toxicity.[8]

Note on Data Presentation: Specific quantitative data from preclinical efficacy and biodistribution studies, including dosages, tumor models, and detailed biomarker analyses, have not been released in a format suitable for tabular representation. The information presented is a qualitative summary of announced results.



#### **Mechanism of Action**

The therapeutic strategy of **RV01** is based on the targeted delivery of a radioactive payload (Lu177) to cancer cells that overexpress the B7-H3 protein.

### **Signaling Pathway**

The binding of **RV01** to the B7-H3 receptor on the surface of tumor cells is the initiating step of its mechanism of action. While the precise downstream signaling events following this binding are not fully elucidated for **RV01**, the general understanding of B7-H3 signaling suggests that its inhibition can interfere with key pathways involved in tumor cell proliferation, survival, and immune evasion. The primary therapeutic effect of **RV01**, however, is derived from the radioactive decay of Lu177, which emits beta particles that induce DNA damage and subsequent cell death in the targeted cancer cells and surrounding tumor microenvironment.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. sec.gov [sec.gov]
- 2. Joint venture focused on novel radiopharmaceuticals launched by MD Anderson and Radiopharm Theranostics | MD Anderson Cancer Center [mdanderson.org]
- 3. geneonline.com [geneonline.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Radiopharm Theranostics Reports Preclinical Lu177-B7H3-mAb [globenewswire.com]
- 6. Radiopharm Theranostics reports preclinical Lu177-B7H3-mAb data | BioWorld [bioworld.com]
- 7. targetedonc.com [targetedonc.com]
- 8. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 9. Radiopharm Theranostics Receives IND approval from US FDA to Initiate Phase I Therapeutic Clinical Study to target B7H3 with Betabart (RV-01) Radiopharm Theranostics [radiopharmtheranostics.com]
- To cite this document: BenchChem. [Exploratory Studies on RV01 in Disease Models: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15574201#exploratory-studies-on-rv01-in-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com